3-Bromo-1-propylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16424182

Molecular Formula: C6H11BrClN3

Molecular Weight: 240.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11BrClN3 |

|---|---|

| Molecular Weight | 240.53 g/mol |

| IUPAC Name | 3-bromo-1-propylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H10BrN3.ClH/c1-2-3-10-4-5(8)6(7)9-10;/h4H,2-3,8H2,1H3;1H |

| Standard InChI Key | SUMLBRMAJOYBGM-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C(=N1)Br)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

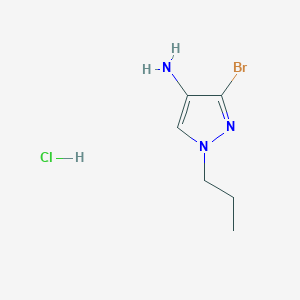

The molecular structure of 3-bromo-1-propylpyrazol-4-amine hydrochloride consists of a five-membered aromatic ring containing two nitrogen atoms at adjacent positions. The bromine atom at position 3 and the propyl group at position 1 contribute to its electronic and steric properties, while the amine group at position 4 facilitates hydrogen bonding and nucleophilic reactivity. The hydrochloride salt formation neutralizes the amine, improving crystallinity and solubility in polar solvents.

Table 1: Molecular Properties of 3-Bromo-1-propylpyrazol-4-amine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrClN₃ |

| Molecular Weight | 240.53 g/mol |

| IUPAC Name | 3-bromo-1-propylpyrazol-4-amine; hydrochloride |

| Canonical SMILES | CCCN1C=C(C(=N1)Br)N.Cl |

| InChI Key | SUMLBRMAJOYBGM-UHFFFAOYSA-N |

The compound’s solubility in water is moderate due to its ionic hydrochloride form, while its logP value (estimated at 1.8) suggests moderate lipophilicity, enabling penetration of biological membranes.

Synthesis and Reactivity

The synthesis of 3-bromo-1-propylpyrazol-4-amine hydrochloride typically involves a multi-step process:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

-

Alkylation: Introduction of the propyl group at position 1 via nucleophilic substitution or Mitsunobu reaction.

-

Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids.

-

Amination: Direct amination at position 4 through Buchwald-Hartwig coupling or nitro group reduction.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include regioselectivity during bromination and minimizing side reactions during amination. Optimized conditions (e.g., solvent choice, temperature control, and catalyst selection) improve yields to >70% in small-scale syntheses.

Pharmaceutical Applications

Pyrazole derivatives are extensively studied for their biological activities, and 3-bromo-1-propylpyrazol-4-amine hydrochloride’s structural features align with known pharmacophores:

Enzyme Inhibition

The compound’s bromine and amine groups enable interactions with enzymatic active sites. For example:

-

Cyclooxygenase-2 (COX-2) Inhibition: Pyrazole analogs exhibit IC₅₀ values in the nanomolar range by occupying the COX-2 hydrophobic pocket.

-

Phosphodiesterase-5 (PDE5) Inhibition: Structural similarity to sildenafil analogues suggests potential for treating erectile dysfunction and pulmonary hypertension.

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum activity against bacterial and fungal pathogens. While specific data for this compound is unavailable, related bromopyrazoles inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) through membrane disruption and protein synthesis interference.

Chemical Research Applications

Building Block in Organic Synthesis

The compound serves as a precursor for:

-

Heterocyclic Expansion: Reactivity at the bromine site enables Suzuki-Miyaura couplings to generate biaryl systems.

-

Coordination Complexes: The amine group chelates metal ions, forming complexes with applications in catalysis and materials science.

Polymer Science

Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and mechanical strength. Recent studies highlight its role in synthesizing flame-retardant polyurethanes.

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

-

Biological Profiling: No in vivo toxicity or pharmacokinetic data exists.

-

Structure-Activity Relationships (SAR): Systematic modifications are needed to optimize efficacy and selectivity.

-

Scalable Synthesis: Current methods lack cost-effectiveness for industrial-scale production.

Priorities for future research include:

-

Screening against neglected disease targets (e.g., tuberculosis, malaria).

-

Developing green chemistry protocols to reduce bromination waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume